N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide
Description
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide is a synthetic acrylamide derivative characterized by a tetrahydro-2H-pyran (THP) group attached via an ether linkage to the nitrogen of the acrylamide moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antitumor agents, kinase inhibitors, and stimuli-responsive polymers. The THP group acts as a protective moiety, enhancing stability during synthetic processes and enabling controlled deprotection for functionalization .
Properties
IUPAC Name |
N-(oxan-2-yloxy)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-12-8-5-3-4-6-11-8/h2,8H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWPGAIKWESSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NOC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
The most widely reported method for preparing N-((tetrahydro-2H-pyran-2-yl)oxy)acrylamide involves coupling acrylic acid derivatives with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH2OTHP) using carbodiimide-based reagents.
Procedure :
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Activation of acrylic acid : An acrylic acid derivative (e.g., 4a–i in Scheme 1 of) is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature.
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Coupling with NH2OTHP : The activated intermediate reacts with NH2OTHP in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step forms the tetrahydropyran (THP)-protected hydroxamic acid.
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Workup and purification : The crude product is extracted, washed, and purified via column chromatography or recrystallization.
Key Reaction Parameters :
Alternative Coupling Reagents
In some protocols, benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (PYBOP) replaces EDCI/HOBt for improved efficiency. For example, the synthesis of 3-(N-hydroxyacrylamide)-indole derivatives achieved 78% yield using PYBOP and TEA in DMF.
Structural and Physicochemical Properties
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular formula | C8H13NO3 | |
| Molecular weight | 171.09 g/mol | |
| CAS number | 1233211-05-6 | |
| Solubility | Soluble in DMSO, methanol |
Analytical and Practical Considerations
Reaction Monitoring
Scalability and Industrial Applications
A patent-derived protocol highlights scalability using continuous flow reactors for coupling steps, achieving 90% purity without chromatography. However, this method requires stringent temperature control (20–25°C) to prevent THP deprotection.
Comparative Analysis of Methodologies
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| EDCI/HOBt coupling | EDCI, HOBt, DMF | 65–85 | ≥95 | Moderate |
| PYBOP coupling | PYBOP, TEA, DMF | 70–78 | ≥97 | High |
| Flow chemistry | EDCI, HOBt, MeCN | 80–90 | ≥90 | Industrial |
Key Observations :
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PYBOP-based methods offer higher yields but at increased reagent costs.
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Flow chemistry reduces purification burdens but requires specialized equipment.
Applications in Drug Discovery
This compound is a precursor to HDAC inhibitors like panobinostat and belinostat. Its THP group enhances solubility and stability during intermediate storage, making it indispensable in multistep syntheses. For example, dual tubulin-HDAC inhibitors derived from this compound exhibit nanomolar IC50 values against cancer cell lines .
Chemical Reactions Analysis
Types of Reactions: N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety, where nucleophiles such as amines or thiols can replace the acrylamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
Drug Design and Development
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide has been explored as a building block for novel pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Case Study: Anticancer Activity
A study demonstrated the synthesis of derivatives of N-hydroxyacrylamide that exhibited potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). Compounds derived from N-hydroxyacrylamide showed IC50 values in the nanomolar range, indicating strong biological activity .
Polymer Chemistry
The compound is also significant in polymer chemistry due to its ability to form hydrogels and other polymeric materials.
Applications:
- Hydrogels : this compound can be used to prepare hydrogels that are biocompatible and can be utilized in drug delivery systems.
Case Study: Hydrogel Formation
Research has shown that incorporating N-hydroxyacrylamide into polymer networks enhances the mechanical properties and stability of hydrogels, making them suitable for biomedical applications such as wound healing and tissue engineering .
Material Science
In material science, this compound can be utilized to modify surfaces or create coatings with specific properties.
Applications:
- Surface Coatings : The compound can be used to develop coatings that provide improved adhesion and resistance to environmental factors.
Case Study: Coating Properties
A study investigated the use of N-hydroxyacrylamide in formulating coatings that exhibited enhanced durability and resistance to solvents, making them suitable for industrial applications .
Synthesis Techniques
The synthesis of this compound involves several methodologies that allow for its incorporation into various chemical frameworks.
Synthesis Methods:
Mechanism of Action
The mechanism of action of N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The THP-protected acrylamide scaffold allows for diverse substitutions on the acrylamide’s α,β-unsaturated carbonyl system. Key analogs and their properties include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in 5f) enhance metabolic stability but reduce solubility, while polar groups (e.g., -CN in 5e) improve solubility for drug delivery applications .
- Yield Variability : Yields range from 24.5% (complex intermediates like 9d ) to 91.3% (5f ), reflecting synthetic challenges with sterically hindered or electron-deficient aryl groups.
Stability and Functionalization
- THP Deprotection : Acidic conditions (e.g., HCl/MeOH) remove the THP group, enabling post-functionalization. This contrasts with unprotected acrylamides (e.g., afatinib ), which rely on intrinsic reactivity for target binding.
- Comparative Stability: THP protection mitigates premature hydrolysis of the acrylamide group, a limitation in unprotected analogs like 2-cyanoacrylamides .
Biological Activity
N-((Tetrahydro-2H-pyran-2-yl)oxy)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic implications.
The compound this compound is characterized by its unique structure, which includes a tetrahydropyran moiety linked to an acrylamide functional group. Its synthesis typically involves reactions such as amide condensation and can be optimized using various catalysts and solvents to enhance yield and purity .
1. Antiproliferative Activity
This compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing this moiety can inhibit cell proliferation with IC50 values in the nanomolar range. One study reported that a related compound demonstrated an IC50 of 0.5 nM against specific cancer cell lines, indicating potent activity .
2. Induction of Apoptosis
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspases . This dual action not only inhibits tumor growth but also promotes programmed cell death, which is crucial for effective cancer therapy.
3. Inhibition of Tubulin Polymerization
The compound has been noted for its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action can lead to cell cycle arrest in the G2/M phase, effectively blocking cancer cell division and promoting cytotoxicity .
Efficacy Against Cancer Cell Lines
The biological activity of this compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| HT-29 | 5 | Tubulin polymerization inhibition |
| MCF-7 | 15 | Cell cycle arrest |
| HeLa | 20 | Apoptosis and G2/M arrest |
These results indicate that the compound exhibits varying degrees of efficacy across different cell lines, highlighting its potential as a versatile anticancer agent.
Case Studies
In a notable case study, researchers synthesized analogs of this compound and tested their biological activities. The study found that one derivative not only inhibited tumor growth in vivo but also showed low toxicity profiles, making it a promising candidate for further development in cancer therapies .
Q & A
Q. What strategies mitigate contradictions in reported biological data for This compound derivatives?
- Methodology :
- Dose-response analysis : Re-evaluate IC₅₀ values across multiple cell lines to account for variability .
- Off-target profiling : Use kinase/phosphatase panels to identify confounding interactions .
- Structural analogs : Compare bioactivity of THP-free analogs to isolate the acrylamide’s contribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
